Cas no 380476-35-7 (4-[2-Cyano-3-[(3,5-dichlorophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate)
![4-[2-Cyano-3-[(3,5-dichlorophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate structure](https://ja.kuujia.com/scimg/cas/380476-35-7x500.png)
4-[2-Cyano-3-[(3,5-dichlorophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate 化学的及び物理的性質
名前と識別子
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- AKOS001009783
- Z56832585
- 4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methylbenzoate
- [4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate
- 4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methylbenzoate
- 380476-35-7
- EN300-26595267
- 4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE
- STK522735
- 4-[2-Cyano-3-[(3,5-dichlorophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate
-
- インチ: 1S/C25H18Cl2N2O4/c1-15-3-6-17(7-4-15)25(31)33-22-8-5-16(10-23(22)32-2)9-18(14-28)24(30)29-21-12-19(26)11-20(27)13-21/h3-13H,1-2H3,(H,29,30)
- InChIKey: QCSHFLVTCROPTL-UHFFFAOYSA-N
- ほほえんだ: C(OC1=CC=C(C=C(C#N)C(NC2=CC(Cl)=CC(Cl)=C2)=O)C=C1OC)(=O)C1=CC=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 480.0643624g/mol
- どういたいしつりょう: 480.0643624g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 762
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.7
- トポロジー分子極性表面積: 88.4Ų
じっけんとくせい
- 密度みつど: 1.380±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 726.4±60.0 °C(Predicted)
- 酸性度係数(pKa): 9.50±0.70(Predicted)
4-[2-Cyano-3-[(3,5-dichlorophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26595267-0.05g |
4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methylbenzoate |
380476-35-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
4-[2-Cyano-3-[(3,5-dichlorophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
4-[2-Cyano-3-[(3,5-dichlorophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoateに関する追加情報
Introduction to 4-[2-Cyano-3-[(3,5-dichlorophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate (CAS No. 380476-35-7)
4-[2-Cyano-3-[(3,5-dichlorophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate, identified by its CAS number 380476-35-7, is a complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a promising candidate for further investigation in various therapeutic applications.
The molecular structure of 4-[2-Cyano-3-[(3,5-dichlorophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate is characterized by its aromatic ring system and functional groups that contribute to its biological activity. Specifically, the presence of a cyano group, an amino group attached to a chlorinated phenyl ring, and an ester moiety linked to a methoxy-substituted phenyl ring suggests potential interactions with biological targets. These structural elements are critical in determining the compound's pharmacological properties and its suitability for drug discovery.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The< strong>cyano and< strong>amino functional groups in this compound are known to participate in hydrogen bonding and other forms of non-covalent interactions, which are essential for binding to biological targets such as enzymes and receptors. The< strong>3,5-dichlorophenyl moiety further enhances the compound's potential by introducing additional electronic and steric effects that can influence its binding affinity and selectivity.
The< strong>ester group in the molecule is another key feature that contributes to its versatility. Ester functionalities are commonly found in pharmaceuticals due to their ability to enhance solubility and bioavailability. Additionally, the presence of a< strong>methylbenzoate moiety suggests that this compound may exhibit properties similar to those of other benzoate derivatives, which have been widely studied for their therapeutic effects.
Recent research has highlighted the importance of structurally diverse compounds in drug discovery. The< strong>4-[2-Cyano-3-[(3,5-dichlorophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate molecule represents a promising example of such diversity. Studies have shown that compounds with similar structural motifs can exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. These findings suggest that further exploration of this compound could lead to the identification of new therapeutic agents.
The synthesis of< strong>4-[2-Cyano-3-[(3,5-dichlorophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate involves multiple steps that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, can significantly improve the efficiency of the synthesis process. Additionally, the integration of computational methods for molecular modeling and drug design can aid in predicting the biological activity of the compound before it is synthesized.
In conclusion, 4-[2-Cyano-3-[(3,5-dichlorophenyl)amino]-3-oxo-1-propen-1-y]l]-2-methoxyphenyl 4-methylbenzoate (CAS No. 380476357) is a structurally complex organic compound with potential therapeutic applications. Its unique combination of functional groups makes it an attractive candidate for further research in pharmaceutical development. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in the discovery and development of new drugs.
380476-35-7 (4-[2-Cyano-3-[(3,5-dichlorophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate) 関連製品
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